molecular formula C7H11N5O4 B1681433 Sanazole CAS No. 104958-90-9

Sanazole

Cat. No.: B1681433
CAS No.: 104958-90-9
M. Wt: 229.19 g/mol
InChI Key: YKDRHKCETNMLHL-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes for Sanazole are available, but specific details are not widely documented.
    • Industrial production methods may involve modifications of existing synthetic pathways.
  • Chemical Reactions Analysis

    • Sanazole likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions for these reactions remain to be fully elucidated.
    • Major products formed during these reactions are not extensively reported.
  • Scientific Research Applications

  • Mechanism of Action

    • Sanazole’s primary mechanism involves enhancing radiation-induced apoptosis.
    • It likely interacts with molecular targets involved in DNA damage response pathways.
    • Further studies are needed to fully understand its precise mode of action.
  • Comparison with Similar Compounds

    • Sanazole’s uniqueness lies in its hypoxic cell-specific radiosensitization.
    • Similar compounds include other radiosensitizers, but this compound’s specific profile sets it apart.

    Properties

    CAS No.

    104958-90-9

    Molecular Formula

    C7H11N5O4

    Molecular Weight

    229.19 g/mol

    IUPAC Name

    N-(2-methoxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide

    InChI

    InChI=1S/C7H11N5O4/c1-16-3-2-8-6(13)4-11-5-9-7(10-11)12(14)15/h5H,2-4H2,1H3,(H,8,13)

    InChI Key

    YKDRHKCETNMLHL-UHFFFAOYSA-N

    SMILES

    COCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-]

    Canonical SMILES

    COCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-]

    Appearance

    Solid powder

    104958-90-9

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    32.9 [ug/mL] (The mean of the results at pH 7.4)

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    AK 2123
    AK-2123
    sanazole
    senazole
    technetium-99m-cyclam AK 2123

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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